molecular formula C19H20N2O3 B11983635 2-(2-Methoxyphenoxy)-N'-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide CAS No. 308134-42-1

2-(2-Methoxyphenoxy)-N'-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide

Cat. No.: B11983635
CAS No.: 308134-42-1
M. Wt: 324.4 g/mol
InChI Key: GRXZJETXMLNNIO-PAIIRMBHSA-N
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Description

2-(2-Methoxyphenoxy)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of a hydrazine group attached to an acyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide typically involves the reaction of 2-(2-methoxyphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 1-methyl-3-phenyl-2-propenal under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)acetohydrazide: Lacks the 1-methyl-3-phenyl-2-propenylidene group, which may affect its reactivity and applications.

    N’-(1-Methyl-3-phenyl-2-propenylidene)acetohydrazide: Lacks the 2-(2-methoxyphenoxy) group, which may influence its chemical properties and biological activity.

Uniqueness

2-(2-Methoxyphenoxy)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide is unique due to the presence of both the 2-(2-methoxyphenoxy) and 1-methyl-3-phenyl-2-propenylidene groups. This combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

308134-42-1

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide

InChI

InChI=1S/C19H20N2O3/c1-15(12-13-16-8-4-3-5-9-16)20-21-19(22)14-24-18-11-7-6-10-17(18)23-2/h3-13H,14H2,1-2H3,(H,21,22)/b13-12+,20-15+

InChI Key

GRXZJETXMLNNIO-PAIIRMBHSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=CC=C1OC)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)COC1=CC=CC=C1OC)C=CC2=CC=CC=C2

Origin of Product

United States

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